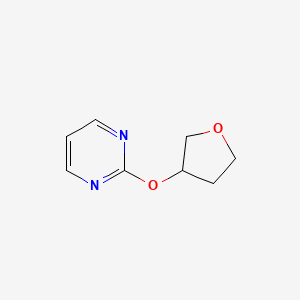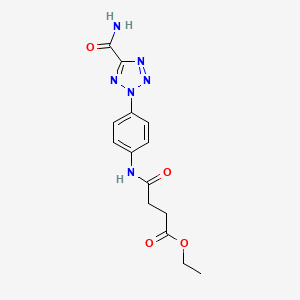
N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Azetidine Derivatives in Scientific Research
Synthesis and Biological Evaluation
Azetidine and its derivatives are often synthesized for biological evaluation, highlighting their importance in medicinal chemistry. For instance, the synthesis and pharmacological activity of azetidinone derivatives have been explored for potential antidepressant and nootropic agents. These studies reveal the significance of the azetidine skeleton in developing central nervous system (CNS) active agents, suggesting a framework for further exploration in therapeutic applications (Thomas et al., 2016).
Chemical Synthesis and Polymerization
Azetidines serve as building blocks in chemical synthesis, including the development of new cyclic fluorinated beta-amino acids. Such synthetic pathways emphasize the versatility of azetidine derivatives in creating novel compounds with potential medicinal chemistry applications (Van Hende et al., 2009). Additionally, azetidines have been utilized in polymerization studies, offering insights into the formation of new polymeric materials with unique properties (Reisman et al., 2020).
Antibacterial Agents
Some azetidine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these compounds in addressing microbial resistance and developing new antimicrobial therapies. The structural modifications of azetidine contribute to the understanding of structure-activity relationships in the quest for more effective antibacterial agents (Kuramoto et al., 2003).
Radioligand Development
Azetidine derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, demonstrating their applicability in neuroimaging and the study of psychiatric and neurological disorders. This application signifies the role of azetidine-based compounds in advancing diagnostic methodologies and understanding receptor dynamics in vivo (Matarrese et al., 2001).
Safety and Hazards
The safety data sheet indicates that this compound is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-8-3-4-10(5-11(8)13)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCKXYBAWKLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)
![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)
![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)
![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)


![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)


